1,6-ANHYDRO-2,3,4-TRI-O-BENZYL-beta-D-GALACTOPYRANOSE
Description
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose (CAS 29704-64-1) is a benzylated 1,6-anhydro sugar derivative with the molecular formula C27H28O5 and a molecular weight of 432.51 g/mol . The 1,6-anhydro bridge stabilizes the molecule in a rigid bicyclic conformation, while the benzyl groups at positions 2, 3, and 4 act as protective ethers. This compound is primarily used as a synthon in carbohydrate chemistry for synthesizing complex glycans, antibiotics, and bioactive molecules .
Properties
CAS No. |
29704-64-1 |
|---|---|
Molecular Formula |
C27H28O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 |
InChI Key |
JSRSLTCFTYHIRT-LXSUACKSSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Benzylation of Hydroxyl Groups
Benzylation is most commonly performed using benzyl bromide or benzyl chloride in the presence of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Alternative greener methods include the use of barium oxide as a catalyst under continuous flow conditions, which avoids the use of NaH and improves safety and scalability.
- Example: Continuous flow benzylation of levoglucosan derivatives achieved 86% yield of 2,4-di-O-benzyl intermediates using 4-(dimethylamino)pyridine (DMAP) and acetic anhydride for acylation steps.
Formation of the 1,6-Anhydro Bridge
The 1,6-anhydro bridge is formed by intramolecular nucleophilic substitution between the 6-hydroxyl and the anomeric center (C1). This cyclization can be induced under acidic or basic conditions depending on the substrate.
- Classical methods involve treatment of partially protected sugars with strong bases or Lewis acids to promote ring closure.
- For example, ring-opening polymerization studies of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose analogs have used PF5 catalyst at low temperatures (-60 °C) to control polymerization, indicating the stability and reactivity of the anhydro ring under catalytic conditions.
Selective Protection and Deprotection Steps
- Temporary acyl protecting groups such as acetyl groups may be introduced at specific hydroxyl sites (e.g., 3-OH) to facilitate selective benzylation or further functionalization.
- Deprotection of benzyl groups is typically carried out by hydrogenolysis or sodium in liquid ammonia, depending on the downstream application.
- Ring-opening polymerization of this compound and its analogs has been extensively studied to produce polysaccharides with controlled stereochemistry and molecular weight.
- Copolymerization with other anhydro sugars such as 1,6-anhydro-β-D-mannopyranose derivatives has been reported, requiring precise control of reaction conditions and catalyst choice.
- Continuous flow synthesis methods have been developed for related benzylated anhydro sugars, offering improved scalability and reproducibility.
- NMR spectroscopy (1H, 13C, and 19F when fluorinated analogs are involved) is the primary tool to confirm the benzylation pattern and the formation of the anhydro ring.
- Polymerization studies demonstrate that the 1,6-anhydro bridge confers unique reactivity, enabling stereospecific polymer formation under PF5 catalysis.
- Continuous flow benzylation methods yield higher purity intermediates with reduced reaction times compared to batch processes.
The preparation of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose is well-established through selective benzylation of the 2, 3, and 4 hydroxyl groups followed by intramolecular cyclization to form the anhydro bridge. Advances in continuous flow chemistry and catalyst design have enhanced the efficiency and scalability of this synthesis. The compound serves as a crucial building block for polysaccharide synthesis and other carbohydrate-based materials. Analytical techniques, especially NMR spectroscopy, are essential for confirming structure and purity. The diverse methodologies reported across decades reflect the compound’s importance and the evolving synthetic strategies in carbohydrate chemistry.
Chemical Reactions Analysis
Glycosylation Reactions
Glycosylation is a critical reaction in carbohydrate chemistry where a sugar moiety is transferred to an acceptor molecule. The reactivity of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose as a glycosyl donor has been extensively studied.
-
Thioglycosidation : This reaction involves the reaction of the compound with thiols in the presence of catalysts like zinc iodide or trimethylsilyl triflate. The resulting thioglycosides often show high yields and selectivity for one anomer. For instance, when reacted with trimethylsilylated benzenethiol or cyclohexanethiol, it forms thioglycosides effectively .
-
Cross-Coupling Reactions : The compound has been utilized in specific cross-coupling reactions where it reacts with more complex thiol derivatives to yield disaccharide derivatives .
Polymerization Reactions
The compound has also been involved in polymerization studies:
-
Ring-Opening Polymerization : Research has shown that benzylated derivatives of 1,6-anhydro-β-D-galactopyranose can undergo ring-opening polymerization to form high molecular weight polysaccharides . This process is crucial for developing biodegradable materials and biopolymers.
Biological Activities
While specific biological activities of this compound are not extensively documented, related compounds have shown promising biological properties such as antimicrobial and antiviral activities. The structural modifications provided by the benzyl groups may enhance solubility and bioavailability.
Comparative Analysis with Similar Compounds
A comparison table highlighting key structural features of similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,6-Anhydro-2,3-di-O-benzyl-beta-D-galactopyranose | Two benzyl groups; anhydro linkage | Simpler structure; fewer protective groups |
| 1,6-Anhydro-2,3-di-O-benzoyl-beta-D-galactopyranose | Two benzoyl groups; anhydro linkage | Different protective group; potential for different reactivity |
| 1,6-Anhydro-2,3-di-O-benzyl-beta-D-glucopyranose | Similar structure but with glucopyranose | Variation in sugar backbone may affect properties |
Scientific Research Applications
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: This compound is used in the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs.
Mechanism of Action
The mechanism of action of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose involves its ability to act as a synthon in organic synthesis. The benzyl-protected hydroxyl groups provide stability, while the anhydro bridge allows for selective reactions at specific positions on the galactopyranose ring. This compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 1,6-Anhydro-2,3,4-Tri-O-Benzyl-β-D-Glucopyranose
- Structural Difference : The galacto configuration (C4 hydroxyl group axial) contrasts with the gluco configuration (C4 hydroxyl equatorial) .
- Reactivity : The galacto derivative exhibits distinct stereochemical outcomes in glycosylation reactions due to axial C4, influencing regioselectivity in cross-coupling reactions .
- Applications : Both are used in synthesizing antibiotics (e.g., rifamycin S), but the gluco variant is more commonly reported in macrolide synthesis .
Comparison with 2,3,4,6-Tetra-O-Benzyl-D-Galactopyranose (CAS 6386-24-9)
- Structural Difference: Lacks the 1,6-anhydro bridge, resulting in a flexible pyranose ring .
- Molecular Weight : Higher (540.65 g/mol vs. 432.51 g/mol) due to an additional benzyl group .
- Reactivity: The absence of the anhydro bridge reduces rigidity, making it less effective as a glycosyl donor but more versatile in stepwise protection-deprotection strategies .
Comparison with Tosylated and Isopropylidene Derivatives
a) 1,6-Anhydro-3,4-O-Isopropylidene-2-Tosyl-β-D-Galactopyranose (CAS 81028-98-0)
- Protective Groups : Combines a tosyl (good leaving group) and isopropylidene (acid-labile) groups .
- Reactivity: The tosyl group enables nucleophilic substitutions (e.g., SN2), while the benzyl-protected analog requires hydrogenolysis for deprotection .
- Applications : Used in HPLC analysis of stereochemical compounds, contrasting with the benzyl derivative’s role in glycosylation .
b) 1,6-Anhydro-2,4-Di-O-p-Toluenesulfonyl-β-D-Glucopyranose (CAS 20204-80-2)
Comparison with 1,6-Anhydro-2,3-O-Isopropylidene-β-D-Mannopyranose (CAS 14440-51-8)
Tabulated Comparison of Key Properties
Biological Activity
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose is a derivative of galactose that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 436.51 g/mol, is characterized by a unique structure that may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Name: this compound
- Molecular Formula:
- Molecular Weight: 436.51 g/mol
- CAS Number: 10938948
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to almost white powder |
| Melting Point | 146.0 to 153.0 °C |
| Purity (HPLC) | >97.0% |
| Specific Rotation | +47.0 to +51.0 deg (C=2, Dioxane) |
Anticancer Properties
Research indicates that derivatives of galactose, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The anticancer activity is believed to involve:
- Inhibition of Cell Signaling Pathways: Compounds can inhibit pathways such as AKT and STAT3, which are crucial for cell survival and proliferation.
- Induction of Apoptosis: By activating caspases and disrupting mitochondrial functions, these compounds can trigger programmed cell death in cancer cells.
Antimicrobial Activity
This compound has also shown antimicrobial properties against various pathogens. Studies suggest that its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Study on Anticancer Activity:
- Antimicrobial Efficacy:
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Optical Rotation : Specific rotation ([α]D²⁵) ranges from −30° to −50° (c = 1, CHCl₃), confirming purity and stereochemistry .
Advanced: How can researchers resolve contradictions in NMR data for benzylated galactopyranose derivatives?
Methodological Answer :
Discrepancies in NMR assignments often arise from overlapping signals or solvent effects. Mitigation strategies include:
- 2D NMR : HSQC and HMBC experiments clarify correlations between protons and carbons, particularly for benzyl group assignments .
- Variable Temperature NMR : Heating the sample to 40°C reduces signal broadening caused by restricted rotation of benzyl groups .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 1,6-anhydro-3,4-O-isopropylidene derivatives) .
Basic: What are the primary applications of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose in glycosylation studies?
Methodological Answer :
This compound serves as a versatile glycosyl donor due to its stable anhydro ring and protected hydroxyl groups. Applications include:
- Oligosaccharide Synthesis : The benzyl groups act as temporary protecting groups, enabling regioselective glycosylation at the C-2, C-3, or C-4 positions .
- Mechanistic Studies : Its rigidity facilitates investigations into glycosylation transition states via kinetic isotope effects (KIE) .
Advanced: How can computational modeling aid in predicting the reactivity of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose?
Q. Methodological Answer :
- DFT Calculations : Predict transition-state geometries for glycosylation reactions, identifying steric hindrance from benzyl groups .
- MD Simulations : Model solvation effects in different solvents (e.g., CH₂Cl₂ vs. toluene) to optimize reaction conditions .
Case Study :
Modeling of penta-O-acetyl-β-D-galactopyranose derivatives revealed that benzyl groups increase the energy barrier for axial attack, favoring β-selectivity .
Basic: What purification challenges arise during the synthesis of benzylated galactopyranose derivatives?
Q. Methodological Answer :
- Byproduct Formation : Incomplete benzylation yields mono- or di-O-benzylated byproducts.
- Solution : Gradient elution (hexane → 40% EtOAc) separates products with Rf differences ≥0.2 .
- Residual Solvents : DMF or THF traces in the final product.
Advanced: How do steric effects of benzyl groups influence the conformational dynamics of 1,6-anhydrogalactopyranose?
Q. Methodological Answer :
- Crystal Structure Analysis : X-ray data show that bulky benzyl groups force the pyranose ring into a ⁴C₁ chair conformation, stabilizing the β-anomer .
- Steric Maps : Overlay models of benzylated vs. non-benzylated derivatives reveal restricted rotation at C-2 and C-3, impacting nucleophilic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
